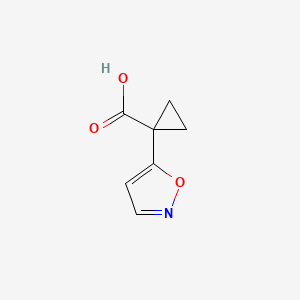
1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2416235-59-9. It has a molecular weight of 153.14 . The compound is stored at room temperature and has a purity of 95%. It is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(isoxazol-5-yl)cyclopropane-1-carboxylic acid. The InChI Code is 1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) .Aplicaciones Científicas De Investigación
1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid has potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid has been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This is achieved through the activation of caspase enzymes, which play a critical role in the apoptotic process. Additionally, 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid can have a range of biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid in lab experiments is its high purity and stability, which makes it easier to work with and ensures consistent results. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid. One promising area of research is in the development of new cancer drugs based on the compound. Additionally, 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid could be studied further for its potential applications in the field of materials science, where it could be used to synthesize new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(1,2-Oxazol-5-yl)cyclopropane-1-carboxylic acidc acid can be achieved through a multistep process, which involves the reaction of cyclopropane carboxylic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with oxalyl chloride and triethylamine, followed by hydrolysis to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound, making it more accessible for scientific research.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6(10)7(2-3-7)5-1-4-8-11-5/h1,4H,2-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANIQLIEYWNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

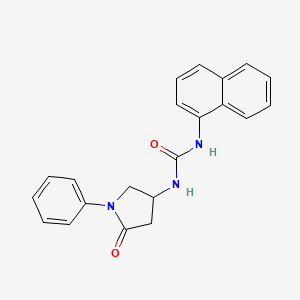

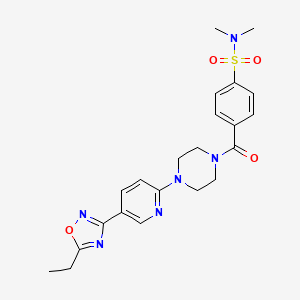
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
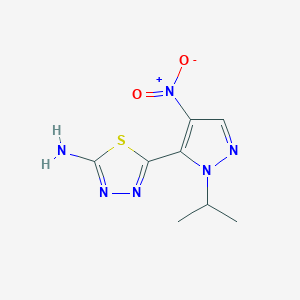
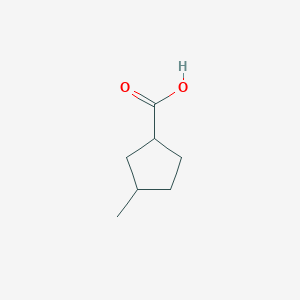

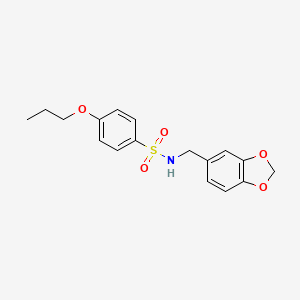
![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2459910.png)
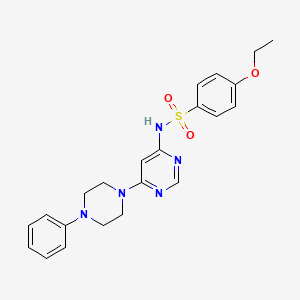
![N-(5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2459912.png)